molecular formula C9H14N2O3 B15246374 5-Ethyl-2,4,6-trimethoxypyrimidine

5-Ethyl-2,4,6-trimethoxypyrimidine

Cat. No.: B15246374
M. Wt: 198.22 g/mol
InChI Key: OCGWHRXCMGLYCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,4,6-trimethoxypyrimidine is a pyrimidine derivative characterized by the presence of three methoxy groups at positions 2, 4, and 6, and an ethyl group at position 5. Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA structures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4,6-trimethoxypyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with sodium ethoxide at elevated temperatures (70-100°C). This reaction results in the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2,4,6-trimethoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Substitution Reactions: Sodium ethoxide, other alkoxides, or nucleophiles.

    Oxidation Reactions: Oxidizing agents like potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride.

Major Products: The major products depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

5-Ethyl-2,4,6-trimethoxypyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4,6-trimethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the ethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

    2,4,6-Trimethoxypyrimidine: Lacks the ethyl group at position 5.

    2,4,6-Trichloropyrimidine: Precursor in the synthesis of 5-Ethyl-2,4,6-trimethoxypyrimidine.

    5-Methyl-2,4,6-trimethoxypyrimidine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group at position 5 distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity. This unique structural feature can influence its interactions with other molecules and its overall properties .

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-ethyl-2,4,6-trimethoxypyrimidine

InChI

InChI=1S/C9H14N2O3/c1-5-6-7(12-2)10-9(14-4)11-8(6)13-3/h5H2,1-4H3

InChI Key

OCGWHRXCMGLYCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.